molecular formula C4H2K2N4NiO B083364 Dipotassium tetracyanonickelate hydrate CAS No. 14323-41-2

Dipotassium tetracyanonickelate hydrate

Cat. No. B083364
CAS RN: 14323-41-2
M. Wt: 258.98 g/mol
InChI Key: VQZJEIWYJQFLFX-UHFFFAOYSA-N
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Description

Dipotassium tetracyanonickelate hydrate, also known as Dipotassium nickel (2+) tetracyanide, is an inorganic compound with the linear formula K2Ni(CN)4 · xH2O . It has a molecular weight of 240.96 (anhydrous basis) .


Molecular Structure Analysis

The molecular structure of Dipotassium tetracyanonickelate hydrate consists of potassium ions and the tetracyanonickelate coordination complex, which is square planar . The [Ni(CN)4]2- anions are arranged in a columnar structure with Ni—Ni distances of 4.294 Å .


Chemical Reactions Analysis

The N-terminus of the cyanide ligand in Dipotassium tetracyanonickelate hydrate is basic and nucleophilic. The complex binds four equivalents of boron trifluoride: K2[Ni(CN)4] + 4 BF3 → K2[Ni(CNBF3)4] . Cyanide is a sufficient pi-acceptor ligand to allow reduction of K2Ni(CN)4 to the Ni(0) derivative .


Physical And Chemical Properties Analysis

Dipotassium tetracyanonickelate hydrate is a yellow, water-soluble, diamagnetic solid . It has a density of 1.875 g/mL .

Safety And Hazards

Dipotassium tetracyanonickelate hydrate is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Aquatic Acute 1, and Aquatic Chronic 1 . It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

dipotassium;nickel(2+);tetracyanide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZJEIWYJQFLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2K2N4NiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931787
Record name Nickel(2+) potassium cyanide--water (1/2/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipotassium tetracyanonickelate hydrate

CAS RN

14323-41-2, 339527-86-5
Record name Nickelate(2-), tetracyano-, dipotassium, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipotassium tetracyanonickelate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339527865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel(2+) potassium cyanide--water (1/2/4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPOTASSIUM TETRACYANONICKELATE HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR11HQD73G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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